3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Overview
Description
3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that features an indole moiety, a spirocyclic system, and a dioxaspiro structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the construction of the indole ring followed by the formation of the spirocyclic system. One common method involves the use of indole-3-carbaldehyde as a starting material, which undergoes a series of reactions including condensation, cyclization, and spirocyclization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives .
Scientific Research Applications
3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity and leading to therapeutic effects. The spirocyclic structure may also contribute to its unique biological properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the spirocyclic structure.
Spiroindoline derivatives: Contain a spirocyclic system but differ in the specific substituents and functional groups.
Uniqueness
3-[(1-Ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its combination of an indole moiety and a spirocyclic system, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(1-ethenyl-2-methylindol-3-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-22-14(2)16(15-9-5-6-10-18(15)22)13-17-19(23)25-21(26-20(17)24)11-7-4-8-12-21/h3,5-6,9-10,13H,1,4,7-8,11-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPINSISKDJOKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C=C)C=C3C(=O)OC4(CCCCC4)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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